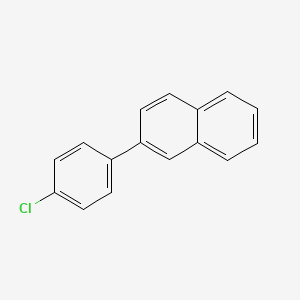

2-(4-Chlorophenyl)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBYMXFSRXFVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467866 | |

| Record name | Naphthalene, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22082-98-0 | |

| Record name | Naphthalene, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenyl Naphthalene and Its Derivatives

Direct Synthetic Approaches to 2-(4-Chlorophenyl)naphthalene

Direct methods for the construction of the this compound skeleton primarily involve the formation of the key carbon-carbon bond between the naphthalene (B1677914) and chlorophenyl rings, or the construction of the naphthalene ring itself from appropriately substituted precursors.

Catalytic Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds like this compound.

Palladium catalysts are paramount in modern organic synthesis for their efficiency in forging aryl-aryl bonds. Several named reactions fall under this category, each utilizing a different organometallic reagent.

Suzuki-Miyaura Coupling: This reaction is one of the most common methods for synthesizing biaryls, involving the coupling of an organoboron compound with an organohalide. wikipedia.org For the synthesis of this compound, this can be achieved by reacting 2-bromonaphthalene (B93597) with 4-chlorophenylboronic acid or, conversely, 2-naphthylboronic acid with 1-bromo-4-chlorobenzene. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org A specific synthesis of this compound has been reported via the Suzuki coupling of 2-bromonaphthalene and 4-chlorophenylboronic acid using a palladium(II) complex as a pre-catalyst in water. arkat-usa.org The use of water as a solvent and a base like potassium hydroxide (B78521) (KOH) makes this an environmentally benign approach. arkat-usa.org The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be present in both coupling partners, making it a highly adaptable method. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Yield |

| 2-Bromonaphthalene | 4-Chlorophenylboronic acid | Pd(II) complex / TBAB | Water | KOH | Good to Excellent arkat-usa.org |

| 2-Naphthylboronic acid | 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ | Toluene (B28343)/Water | K₂CO₃ | High |

This table represents typical conditions for Suzuki-Miyaura coupling to synthesize this compound.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgtaylorandfrancis.com The synthesis of this compound via Negishi coupling would involve the reaction of a 2-naphthylzinc halide with 1-chloro-4-halobenzene or 4-chlorophenylzinc halide with a 2-halonaphthalene. The use of palladium catalysts generally provides higher chemical yields and greater functional group tolerance compared to nickel. wikipedia.org An efficient method for generating the necessary organozinc reagents at room temperature has been developed, enhancing the practicality of this approach. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

| 2-Naphthylzinc chloride | 1-Bromo-4-chlorobenzene | Pd(P(t-Bu)₃)₂ | THF | High |

| 4-Chlorophenylzinc chloride | 2-Bromonaphthalene | [PdCl(C₃H₅)]₂ / NiXanthphos | THF | High nih.gov |

This table illustrates representative conditions for Negishi coupling.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.org This method is valued for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.orguwindsor.ca For the synthesis of this compound, one could react 2-(tributylstannyl)naphthalene with 1-chloro-4-iodobenzene (B104392) or 4-chlorophenyl(tributyl)stannane with 2-bromonaphthalene. The reaction typically retains the stereochemistry of the coupling partners. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |

| 2-(Tributylstannyl)naphthalene | 1-Chloro-4-iodobenzene | Pd(PPh₃)₄ | Toluene | High libretexts.org |

| 4-Chlorophenyl(tributyl)stannane | 2-Bromonaphthalene | Pd(OAc)₂/Dabco | DMF | Good organic-chemistry.org |

This table shows typical Stille coupling reaction conditions.

Copper-catalyzed reactions provide an alternative to palladium-based methods. A notable approach is the copper(I)-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters. rsc.org This domino reaction proceeds through a sequence of Knoevenagel condensation, C-arylation, 1,2-addition, and carboxylic acid cleavage to afford substituted naphthalenes in a single step. rsc.org While not a direct synthesis of the parent this compound, this method can be adapted to produce derivatives by using appropriately substituted starting materials. For instance, using an o-bromobenzaldehyde and a β-ketoester bearing a 4-chlorophenyl group could lead to a derivative of this compound.

Palladium-Catalyzed Cross-Coupling Strategies

Electrophilic Cyclization Reactions of Propargylic Alcohols

A powerful strategy for constructing the naphthalene core involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.govacs.org This method allows for the regioselective synthesis of a wide variety of substituted naphthalenes under mild conditions. The reaction proceeds via a 6-endo-dig cyclization initiated by an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.govacs.org To synthesize a precursor for this compound, one would start with a propargylic alcohol containing a 4-chlorophenyl group and a suitably positioned aryl group that can undergo cyclization. This methodology is tolerant of various functional groups. nih.gov The resulting products are often halogenated naphthalenes, which can be further functionalized. nih.gov

Benzannulation Reactions (e.g., [4+2] Cycloaddition)

Benzannulation reactions, particularly those involving a [4+2] cycloaddition (Diels-Alder type) mechanism, are fundamental in the synthesis of aromatic rings. mdpi.com A modern approach involves the triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes at room temperature. researchgate.net To obtain this compound, one could potentially react an appropriate arylacetaldehyde with 1-chloro-4-(phenylethynyl)benzene. researchgate.net This method exhibits high functional group tolerance. researchgate.net Another variant is the Asao-Yamamoto benzannulation, which can be used to synthesize 2-arylnaphthalenes with high regioselectivity. nih.govrsc.orgrsc.org This reaction can involve the use of halo-silylalkynes and ortho-(phenylethynyl)benzaldehydes, providing access to complex naphthalene systems. nih.govrsc.org These cycloaddition strategies are particularly useful for creating poly-substituted naphthalenes. nih.govsapub.org

Reactions Involving Aryl Halides or Arylmetal Compounds with Alkynes Utilizing Transition Metals

The reaction of aryl halides or arylmetal compounds with alkynes, catalyzed by transition metals, offers a direct route to substituted alkenes and, through subsequent reactions, to naphthalenes. organicreactions.orgrsc.org This hydroarylation of alkynes effectively inserts a C-C triple bond into a C-H bond of an aromatic compound. rsc.org For the synthesis of this compound, this could involve the palladium-catalyzed reductive Heck reaction of an alkyne with an aryl halide. rsc.org For example, reacting a suitable diene with an aryne generated from an aryl halide in a [2+2+2] cocyclization can form the arylnaphthalene skeleton in a single step. capes.gov.br A variety of transition metals, including gold, silver, and nickel, can catalyze such transformations, often leading to high regio- and stereoselectivity. nih.govresearchgate.netnih.gov

Lewis Acid-Catalyzed Cyclization Processes

Lewis acid catalysis provides an efficient pathway for the construction of complex cyclic systems, including derivatives of this compound. One notable method involves a cascade reaction catalyzed by a combined Lewis acid system, such as Indium(III) bromide and bromotrimethylsilane (B50905) (InBr₃/TMSBr). This system facilitates the reaction between diarylalkynes and acrylates to produce aryldihydronaphthalene derivatives. ntu.edu.sgmdpi.com For example, the reaction of a diarylalkyne with an acrylate (B77674) proceeds through an initial intramolecular Friedel-Crafts type arylation, forming an alkenyl indium intermediate. This species then undergoes a nucleophilic attack on the activated acrylate, leading to a dihydronaphthalene enolate, which upon protonation yields the final product. mdpi.com

A specific application of this is the synthesis of Dimethyl 2-((1-(4-chlorophenyl)-3,4-dihydronaphthalen-2-yl)methyl)pentanedioate, achieved with a 65% yield. ntu.edu.sgmdpi.com Another Lewis acid, Tantalum(V) chloride (TaCl₅), has been shown to mediate the reaction of dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate with 4-chlorobenzaldehyde, resulting in the selective formation of a trichloro-substituted tetrahydronaphthalene derivative in high yield. chemrxiv.org

Table 1: Examples of Lewis Acid-Catalyzed Cyclization Reactions

| Catalyst System | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| In(III)/TMSBr | Diarylalkyne, Acrylate | Dimethyl 2-((1-(4-chlorophenyl)-3,4-dihydronaphthalen-2-yl)methyl)pentanedioate | 65% | mdpi.com |

| TaCl₅ | Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate, 4-Chlorobenzaldehyde | Trichloro-substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 89% | chemrxiv.org |

Synthetic Routes to Key Intermediates for this compound Derivatives

Formation of Naphthalene-1-carboxylic acid esters with 2-bromo-1-(4-chlorophenyl)ethanone

The synthesis of phenacyl esters from carboxylic acids is a fundamental transformation in organic chemistry. Naphthalene-1-carboxylic acid esters can be prepared through the reaction of naphthalene-1-carboxylic acid with a substituted phenacyl bromide. Specifically, the reaction of naphthalene-1-carboxylic acid with 2-bromo-1-(4-bromophenyl)ethanone in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature yields 2-(4-bromophenyl)-2-oxoethyl naphthalene-1-carboxylate. researchgate.net

This reaction provides a direct precedent for the synthesis of the corresponding chloro-substituted ester. By substituting 2-bromo-1-(4-bromophenyl)ethanone with 2-bromo-1-(4-chlorophenyl)ethanone, the target ester, 2-(4-chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate, can be synthesized under similar conditions. The required reagent, 2-bromo-1-(4-chlorophenyl)ethanone, is readily prepared from the corresponding secondary alcohol using ammonium (B1175870) bromide and Oxone®. rsc.org

Table 2: Synthesis of Naphthalene-1-carboxylic Acid Phenacyl Esters

| Naphthalene Reactant | Phenacyl Halide Reactant | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Naphthalene-1-carboxylic acid | 2-Bromo-1-(4-bromophenyl)ethanone | K₂CO₃ / DMF | 2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate | researchgate.net |

| Naphthalene-1-carboxylic acid | 2-Bromo-1-(4-chlorophenyl)ethanone | K₂CO₃ / DMF (inferred) | 2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate | researchgate.netrsc.org |

Synthesis of Naphthoquinone Analogues with Chlorophenyl Moieties

Naphthoquinone analogues bearing chlorophenyl groups are synthesized through various strategies, primarily involving nucleophilic substitution reactions. A common starting material is 2,3-dichloro-1,4-naphthoquinone, where the chloro groups can be displaced by nitrogen nucleophiles. For instance, reacting 2,3-dichloro-1,4-naphthoquinone with 4-chlorophenyl piperazine (B1678402) in the presence of potassium carbonate and acetonitrile (B52724) results in the formation of the corresponding amino analogue. asianpubs.org Similarly, 2-phenylamino-1,4-naphthoquinone derivatives can be synthesized in a one-pot protocol by stirring 1,4-naphthoquinone (B94277) with a substituted aniline, such as 4-chloroaniline, in methanol (B129727) at room temperature. scielo.br

Another approach starts from lawsone (2-hydroxy-1,4-naphthoquinone). For example, 2-((3-((4-Chlorophenyl)selanyl)prop-2-yn-1-yl)oxy)naphthalene-1,4-dione has been synthesized from propargyl alkylated lawsone, which then reacts with diorganoyl dichalcogenides. acs.org

Table 3: Synthesis of Naphthoquinone Analogues

| Naphthoquinone Precursor | Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | 4-Chloro phenyl piperazine | K₂CO₃, Acetonitrile, 25-30 °C | 2-(4-(4-Chlorophenyl)piperazin-1-yl)-3-chloro-1,4-naphthoquinone | asianpubs.org |

| 1,4-Naphthoquinone | 4-Chloroaniline | MeOH, Room Temperature | 2-((4-Chlorophenyl)amino)-1,4-naphthoquinone | scielo.br |

| Propargyl alkylated lawsone | (4-ClPh)₂Se₂ | CuI, DMSO, Room Temperature | 2-((3-((4-Chlorophenyl)selanyl)prop-2-yn-1-yl)oxy)naphthalene-1,4-dione | acs.org |

Preparation of Naphthalene-Containing Dithioacetal Derivatives

Naphthalene-containing dithioacetals can be synthesized efficiently through the reaction of naphthalene-substituted aldehydes with thiols, often catalyzed by an acid ionic liquid. rsc.org This method involves first preparing the required aldehyde, for example, by reacting chloromethyl naphthalene with a hydroxy-substituted benzaldehyde. The resulting naphthalene-bearing aldehyde is then reacted with a thiol to form the dithioacetal. rsc.org

To incorporate a chlorophenyl group, a thiol such as 4-chlorobenzylthiol can be used. The reaction of 3-(naphthalen-1-ylmethoxy)benzaldehyde (B157553) with 4-chlorobenzylthiol in the presence of an ionic liquid catalyst yields the desired dithioacetal derivative containing both naphthalene and chlorophenyl moieties with high efficiency. rsc.org

Table 4: Synthesis of a Naphthalene-Containing Dithioacetal

| Aldehyde Reactant | Thiol Reactant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(Naphthalen-1-ylmethoxy)benzaldehyde | 4-Chlorobenzylthiol | Acid Ionic Liquid (BIL-HSO₄) | bis(4-Chlorobenzyl) 1-(3-(naphthalen-1-ylmethoxy)phenyl)methanedithioacetal (S12) | 90% | rsc.org |

Synthesis of Naphthalene-Sulfonyl Compounds Incorporating Chlorophenyl Groups

Naphthalene-sulfonyl compounds that also contain chlorophenyl groups are typically synthesized via the reaction of a naphthalene sulfonyl chloride with a suitable chlorophenyl-substituted amine. A general and widely used method involves reacting a sulfonyl chloride, such as 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), with various aromatic amines. nih.gov This reaction readily forms the corresponding N-substituted sulfonamide.

For example, the synthesis of N-(4-chlorophenyl)-5-(dimethylamino)naphthalene-1-sulfonamide would proceed by reacting dansyl chloride with 4-chloroaniline. The structures of these products are confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov Another approach involves the synthesis of aryl(heteroaryl)sulfonyl ureas, where a naphthalene sulfonyl chloride can be reacted with a chlorophenyl-containing urea (B33335) derivative. mdpi.com

Synthesis of Naphthalene-Hydrazine Derivatives with Chlorophenyl Substitution

Naphthalene-hydrazine derivatives, specifically hydrazones, are commonly prepared through the condensation reaction of a naphthalene aldehyde with a substituted hydrazine. scielo.brscielo.br This straightforward reaction typically involves heating the reactants in a solvent like ethanol. scielo.br

For the synthesis of derivatives with chlorophenyl substitution, a chlorophenylhydrazine is used. For instance, reacting 2-naphthaldehyde (B31174) with 1-(2-chlorophenyl)hydrazine or 1-(3-chlorophenyl)hydrazine yields the corresponding 1-(chlorophenyl)-2-(naphthalen-2-ylmethylene)hydrazine derivatives. scielo.br These reactions proceed with high yields and the products can be characterized by NMR, mass spectrometry, and elemental analysis. scielo.brscielo.br

Table 5: Synthesis of Naphthalene-Hydrazine Derivatives

| Naphthalene Reactant | Hydrazine Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Naphthaldehyde | 1-(2-Chlorophenyl)hydrazine | 1-(2-Chlorophenyl)-2-(naphthalen-2-ylmethylene)hydrazine | 85.71% | scielo.br |

| 2-Naphthaldehyde | 1-(3-Chlorophenyl)hydrazine | 1-(3-Chlorophenyl)-2-(naphthalen-2-ylmethylene)hydrazine | 82.14% | scielo.br |

Synthesis of 2-(4-Chlorophenyl)benzo[g]quinoxaline

The synthesis of 2-(4-Chlorophenyl)benzo[g]quinoxaline is a multi-step process that begins with naphthalene-2,3-diamine as the key starting material. nih.gov The initial step involves the condensation of naphthalene-2,3-diamine with 4-chlorophenacyl bromide in methanol, using fused sodium acetate (B1210297), to produce the intermediate 3-(4-chlorophenyl)-1,2-dihydrobenzo[g]quinoxaline. nih.gov

The final product is achieved through a dehydrogenation reaction. The dihydro-intermediate is refluxed in acetic anhydride (B1165640), leading to the formation of 2-(4-Chlorophenyl)benzo[g]quinoxaline. nih.gov This process yields colorless crystals with a reported yield of 66% and a melting point of 168–170 °C. nih.gov The structure of the final compound is confirmed through various spectral analyses, including IR, ¹H-NMR, and ¹³C-NMR. nih.gov

Methods for 2-(4-(4-chlorophenyl)cyclohex-1-enyl)-3,4-dihydronaphthalen-1(2H)-one

The compound 2-(4-(4-chlorophenyl)cyclohex-1-enyl)-3,4-dihydronaphthalen-1(2H)-one is a key intermediate in the synthesis of the drug Atovaquone. google.com Several methods for its preparation have been developed, primarily starting from 2-(4-(4-chlorophenyl)-1-hydroxycyclohexyl)-3,4-dihydronaphthalen-1(2H)-one.

One prominent method involves the dehydration of the precursor alcohol. google.comresearchgate.net This is typically achieved by heating the starting material in toluene with a catalytic amount of p-toluenesulfonic acid. For instance, the reaction can be conducted at 60°C for two hours to yield the desired product. researchgate.net

An alternative, two-step process has also been patented. google.com This method first involves the esterification of the alcohol with trifluoroacetic anhydride in the presence of a base like pyridine. The resulting trifluoroacetate (B77799) ester is then subjected to an elimination reaction, facilitated by an organic base, to yield the final cyclohexenyl-dihydronaphthalenone product. google.com

Synthesis of Naphthalene-Stilbene Derivatives via Heck Coupling

The Mizoroki-Heck reaction is a powerful and widely utilized method for carbon-carbon bond formation, particularly for the synthesis of stilbene (B7821643) derivatives from naphthalene precursors. nih.govuliege.be This palladium-catalyzed cross-coupling reaction typically involves the reaction of a naphthalene halide (e.g., bromo- or iodo-naphthalene) with a styrene (B11656) derivative. rsc.org

The general protocol for this transformation requires a palladium catalyst, a base, and a suitable solvent. rsc.orgresearchgate.net The reaction is often performed under an inert atmosphere to protect the catalyst.

Typical Reaction Conditions for Heck Coupling:

| Parameter | Description | Source(s) |

|---|---|---|

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor. | rsc.org |

| Ligand | Phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can be used to stabilize the catalyst. | uliege.benih.gov |

| Base | An inorganic base such as potassium carbonate (K₂CO₃) or an organic base is required. | rsc.org |

| Solvent | High-boiling polar aprotic solvents like dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) are typical. | rsc.orgresearchgate.net |

| Temperature | The reaction generally requires elevated temperatures, often in the range of 130-140°C. | rsc.org |

This methodology allows for the creation of a C-C double bond, linking the naphthalene core to a phenyl group, thus forming the characteristic stilbene structure. The electronic properties of the substituents on both the naphthalene and styrene rings can influence the reaction's efficiency. rsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of the parent compound, this compound, is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions. Optimizing the conditions for these reactions is essential to maximize yield, minimize byproducts, and ensure cost-effectiveness. Key parameters include the choice of solvent, reaction temperature and pressure, and the catalyst system.

Solvent Effects on Reaction Efficiency

The solvent plays a critical role in cross-coupling reactions, influencing catalyst solubility, stability, and the reaction mechanism itself. rsc.org For the synthesis of 2-arylnaphthalenes, dipolar aprotic solvents are frequently employed.

| Solvent | Typical Role/Effect | Source(s) |

| DMF, NMP, DMSO | Common polar aprotic solvents that effectively dissolve reactants and catalysts, facilitating the reaction. | researchgate.netunishivaji.ac.in |

| Acetonitrile (MeCN) | A polar solvent that, in some Suzuki couplings, can alter the chemoselectivity of the reaction. | nih.gov |

| Toluene | A nonpolar solvent sometimes used, though polar solvents are more common for these couplings. | researchgate.net |

| Water | Often used as a co-solvent (e.g., DMF/H₂O), it can increase the solubility of inorganic bases and may accelerate the reaction by promoting a cationic pathway. | nih.govunishivaji.ac.in |

| Green Solvents | Newer, more environmentally benign solvents like Cyrene or deep eutectic solvents (DES) are being explored as alternatives to traditional polar aprotic solvents. | researchgate.netdiva-portal.org |

The choice of solvent can be complex, as it does not always trend simply with the dielectric constant. nih.gov The specific interactions between the solvent, the catalyst, and the substrates are crucial in determining the reaction's outcome. rsc.org

Temperature and Pressure Influences

Temperature is a critical parameter in controlling the rate and efficiency of Heck and Suzuki reactions.

| Condition | Influence on Reaction | Source(s) |

| Temperature Range | Typically, these reactions are heated to temperatures between 70°C and 140°C to achieve a reasonable rate. | unishivaji.ac.innih.gov |

| Higher Temperature | Increasing the temperature can lead to higher conversion rates and yields, sometimes enabling the use of less reactive starting materials like aryl chlorides. | scirp.org |

| Lower Temperature | Some highly active catalyst systems can operate at lower temperatures, even below 100°C, which can improve selectivity and reduce energy consumption. | nih.gov |

| Pressure | Reactions are often run in sealed vessels, leading to increased pressure. High pressure can be beneficial by accelerating key steps like oxidative addition and extending the catalyst's lifetime. | unishivaji.ac.in |

Microwave irradiation is another technique used to rapidly heat the reaction mixture, which can significantly shorten reaction times compared to conventional heating methods. scirp.org

Catalyst Selection and Loading

The choice of catalyst and its concentration (loading) are fundamental to the success of the synthesis of this compound. The system typically consists of a palladium source and, often, a supporting ligand.

| Catalyst System Component | Examples and Role | Source(s) |

| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are common and effective catalyst precursors. | researchgate.net |

| Ligands | Tertiary phosphines (e.g., PPh₃) and N-heterocyclic carbenes (NHCs) are widely used to stabilize the palladium center, prevent agglomeration, and modulate its reactivity. | nih.govdiva-portal.org |

| Catalyst Loading | The amount of catalyst is optimized to be as low as possible for economic and environmental reasons. Loadings are often in the range of 0.5 to 2 mol%. | rsc.orgnih.gov |

| Ligand-Free Systems | In some cases, particularly with nanoparticle catalysts or in specific solvent systems, the reaction can proceed efficiently without an added ligand. | uliege.be |

The reactivity of the aryl halide starting material (iodide > bromide > chloride) is a major factor in determining the required catalyst system and reaction conditions. unishivaji.ac.in Optimizing the catalyst and ligand combination is key to achieving high turnover numbers and a robust, efficient synthetic process.

Regioselectivity Control in Substituted Naphthalene Formation

The synthesis of specifically substituted naphthalenes, such as this compound, presents a significant chemical challenge due to the potential for forming multiple constitutional isomers. researchgate.net Controlling the regioselectivity—the specific position at which a chemical bond is formed—is paramount for the efficient construction of the desired naphthalene core. researchgate.net Traditional electrophilic aromatic substitution on a naphthalene ring often yields a mixture of products, making de novo construction methods, where the substitution pattern is determined by the starting materials and reaction pathway, a more attractive strategy. researchgate.net Researchers have developed various methodologies that leverage transition-metal catalysis, electrophilic cyclization, and annulation reactions to achieve high levels of regiochemical control.

One of the most powerful techniques for forming the C-C bond between an aryl group and a naphthalene scaffold is the transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, for instance, is widely used, but achieving regioselectivity on a di-halogenated naphthalene or benzene (B151609) substrate requires careful tuning of reaction conditions. The choice of catalyst, ligand, and the electronic and steric nature of the substrates all play crucial roles. rsc.orgresearchgate.net For example, in the palladium-catalyzed Suzuki coupling of substrates with multiple reactive sites, such as di-halogenated heterocycles, the regioselectivity can be switched by changing the phosphine ligand associated with the palladium catalyst. researchgate.net Ligands like Xantphos can direct the reaction to a pyrazinyl chloride position, while other ligands favor an aryl bromide position. researchgate.net Furthermore, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the more sterically accessible C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This principle of ligand-controlled selectivity is directly applicable to the synthesis of specific arylnaphthalenes.

Annulation reactions, which build the naphthalene ring system from acyclic or monocyclic precursors, offer another robust approach to controlling regioselectivity. The substitution pattern of the final naphthalene product is predetermined by the structure of the starting materials. lookchem.comacs.org Iron(III) chloride-promoted annulation of aryl acetaldehydes with alkynes provides a versatile and highly regioselective route to polysubstituted naphthalenes. lookchem.com In these reactions, even with substituents like a chloro group on the aromatic ring of the starting material, excellent regioselectivity is maintained. lookchem.com

Electrophilic cyclization is also a key strategy. The 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols can produce a wide variety of substituted naphthalenes regioselectively under mild conditions. nih.govacs.org The regiochemical outcome can be influenced by substituents on the aromatic ring of the precursor. For instance, the cyclization of a 3-methoxyphenyl (B12655295) alkynol was found to be highly regioselective, yielding a 7:1 mixture of isomers where the major product resulted from cyclization at the less sterically hindered position para to the methoxy (B1213986) group. nih.gov

A novel metal-free approach involves the reaction of o-alkynylbenzaldehyde derivatives with alkynes, mediated by iodonium (B1229267) ions, to regioselectively form iodinated naphthalenes. acs.orgacs.org The reaction proceeds in a predictable manner, opening a convenient route to selectively preparing 1,2,3-trisubstituted naphthalenes. acs.org

The following tables summarize research findings on regioselectivity control in the synthesis of various substituted naphthalenes, illustrating principles applicable to the targeted synthesis of this compound and its derivatives.

Table 1: Regioselectivity in FeCl₃-Promoted Annulation of Aryl Acetaldehydes with Alkynes lookchem.com This table demonstrates the high regioselectivity achieved in the synthesis of substituted naphthalenes using an iron-catalyzed annulation reaction. The position of substituents on the final naphthalene product is controlled by the starting aldehyde and alkyne.

| Starting Aldehyde (Ar¹CH₂CHO) | Starting Alkyne (R¹C≡CR²) | Product (Substituted Naphthalene) | Yield | Regioselectivity |

| Phenylacetaldehyde | 1-Phenyl-1-propyne | 1-Methyl-2,3-diphenylnaphthalene | 85% | Excellent |

| (4-Chlorophenyl)acetaldehyde | Diphenylacetylene | 1-(4-Chlorophenyl)-2,3-diphenylnaphthalene | 89% | Excellent |

| (4-Methoxyphenyl)acetaldehyde | Diphenylacetylene | 1-(4-Methoxyphenyl)-2,3-diphenylnaphthalene | 92% | Excellent |

| Phenylacetaldehyde | 1-(Trimethylsilyl)oct-1-yne | 2-Hexyl-3-phenylnaphthalene | 78% | Complete |

Table 2: Regioselectivity in Electrophilic Cyclization of Substituted Aryl Alkynols nih.gov This table shows the effect of substituents on the regiochemical outcome of the electrophilic cyclization to form naphthalenes. The directing effect of the methoxy group is highlighted.

| Starting Aryl Alkynol | Electrophile | Product(s) (Major Isomer Listed First) | Regioisomeric Ratio | Overall Yield |

| 1-(3-Methoxyphenyl)-4-phenylbut-3-yn-1-ol | I₂ | 2-Iodo-6-methoxy-4-phenylnaphthalene + 2-Iodo-8-methoxy-4-phenylnaphthalene | 7:1 | 98% |

| 1-(2-Naphthyl)-3-phenylprop-2-yn-1-ol | I₂ | 3-Iodo-2-phenylbenzo[f]naphthalene | Single Isomer Observed | 95% |

Table 3: Ligand-Controlled Regioselectivity in Suzuki Coupling researchgate.netnih.gov This table illustrates how the choice of ligand can direct a cross-coupling reaction to a specific position on a molecule with multiple reactive halides, a key concept for synthesizing specific isomers of arylnaphthalenes.

| Substrate | Coupling Partner | Catalyst/Ligand | Major Product Position | Selectivity |

| 2-(4-Bromophenyl)-5-chloropyrazine | Phenylboronic acid | Pd₂(dba)₃ / Xantphos | Pyrazinyl Chloride (C5) | High |

| 2-(4-Bromophenyl)-5-chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Aryl Bromide (C4') | Preferential |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr | Pyridine C4 | ~10:1 |

| 2,4-Dichloropyridine | Phenylboronic acid | "Jeffery" conditions (ligand-free) | Pyridine C4 | >99:1 |

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 2 4 Chlorophenyl Naphthalene and Its Derivatives

Mechanistic Pathways of Key Synthetic Transformations

The reactions involving 2-(4-chlorophenyl)naphthalene and its precursors are governed by fundamental organic chemistry principles, including the disruption and restoration of aromaticity, the influence of substituents on ring reactivity, and the generation of reactive intermediates.

The chlorine atom attached to the phenyl ring of this compound is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). This is because the phenyl ring lacks a strong electron-withdrawing group positioned ortho or para to the chlorine, which is necessary to stabilize the negative charge in the intermediate Meisenheimer complex.

However, substitution can be achieved under specific conditions:

Catalyzed Reactions : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, provide a powerful pathway to replace the chlorine atom. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or coordination of the nucleophile, and reductive elimination.

Steric Influence : The position of the substituent on the phenyl ring can significantly impact reactivity. While the para-position of the chlorine in this compound does not present significant steric hindrance, studies on related compounds show that ortho-substituents can completely inhibit nucleophilic substitution, favoring other pathways like rearrangement reactions. rsc.org

The oxidation and reduction of this compound primarily involve the aromatic rings, unless other more susceptible functional groups are present on a derivative.

Oxidation Mechanisms : The aromatic rings of this compound are resistant to oxidation but can be forced to react under strong oxidizing conditions.

Ring Oxidation : Strong agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the oxidative degradation of the aromatic system, potentially forming quinones or carboxylic acids through cleavage of the rings. ucr.edu The mechanism often involves initial attack on the electron-rich naphthalene (B1677914) ring.

Benzylic Oxidation : If an alkyl group were present on the naphthalene or phenyl ring, it would be susceptible to oxidation to a carboxylic acid using reagents like KMnO₄ or CrO₃. ucr.edursc.org

Dehydrogenation : In dihydro-naphthalene precursors, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for aromatization. asccollegekolhar.in The mechanism involves hydride transfer from the substrate to the quinone, followed by proton loss to form the stable aromatic naphthalene system. msuniv.ac.in

Reduction Mechanisms : Reduction typically targets the naphthalene ring, as it is more readily reduced than the phenyl ring.

Catalytic Hydrogenation : This process involves the addition of hydrogen across the double bonds of the naphthalene ring in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The reaction proceeds via the adsorption of the aromatic compound and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms.

Dissolving Metal Reduction : The Birch reduction, using an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol proton source, can selectively reduce one of the rings. The mechanism involves the transfer of single electrons from the metal to the aromatic ring to form a radical anion, which is then protonated by the alcohol. asccollegekolhar.in A second electron transfer and protonation completes the reduction.

Table 1: Overview of Oxidation and Reduction Mechanisms

| Reaction Type | Reagent(s) | Mechanistic Steps | Typical Product(s) |

| Oxidation | KMnO₄, CrO₃ | Attack on aromatic π-system, ring cleavage | Phthalic acid derivatives, quinones |

| Dehydrogenation | DDQ | Hydride transfer, proton loss | Aromatic naphthalene system |

| Reduction | H₂/Pd, Pt, Ni | Adsorption to catalyst, stepwise H-atom transfer | Tetralin derivatives |

| Reduction | Na/NH₃, EtOH | Single electron transfer, protonation, second electron transfer, second protonation | Dihydronaphthalene derivatives |

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the this compound system. The naphthalene ring is significantly more reactive than the chlorophenyl ring towards electrophiles. youtube.com The reaction proceeds via a two-step mechanism: attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The 2-(4-chlorophenyl) group acts as a directing group, influencing the position of the incoming electrophile on the naphthalene ring.

Reactivity : Naphthalene undergoes EAS faster than benzene (B151609) because the activation energy required to form the intermediate arenium ion is lower, as the aromaticity of the second ring is preserved. youtube.com

Regioselectivity : Substitution on the naphthalene ring generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the arenium ion formed from α-attack is more stable (it has more resonance structures that preserve one of the benzene rings). In this compound, the substituent is at a β-position (C2). The (4-chlorophenyl) group is an aryl substituent, which is activating and directs incoming electrophiles to the ortho and para positions. Therefore, substitution is strongly directed to the adjacent α-position (C1) and, to a lesser extent, the other α-positions of the substituted ring.

Photochemical reactions can induce transformations not readily achievable through thermal methods, often proceeding through radical intermediates. acs.org For this compound, the carbon-chlorine bond is a potential site for photochemical activation.

A typical radical chain process involves three main stages: wordpress.comlibretexts.org

Initiation : Absorption of ultraviolet light can lead to the homolytic cleavage of the C-Cl bond, which is the weakest bond in the molecule's core structure. This primary photochemical process generates a 2-(phenyl)naphthalene radical and a chlorine radical. Ar-Cl + hν → Ar• + Cl•

Propagation : The highly reactive radicals generated in the initiation step can react with other molecules to create new radicals, propagating the chain. For example, the aryl radical could abstract a hydrogen atom from a solvent molecule (S-H), or the chlorine radical could react with a substrate. Ar• + S-H → Ar-H + S• Cl• + R-H → HCl + R•

Termination : The chain reaction ceases when two radical species combine to form a stable, non-radical product. Ar• + Cl• → Ar-Cl 2 Ar• → Ar-Ar

Electrophilic Aromatic Substitution on Naphthalene Ring System

Role of Catalysts and Reagents in Reaction Mechanism Control

The choice of catalysts and reagents is paramount in directing the synthetic transformations of this compound towards a desired mechanistic pathway and product.

Electrophilic Aromatic Substitution : Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are essential for activating electrophiles in Friedel-Crafts alkylation or acylation reactions. They function by coordinating to a halogen on the electrophile precursor, generating a highly reactive carbocation or acylium ion.

Cross-Coupling Reactions : Palladium complexes are indispensable for mediating nucleophilic substitution of the aryl chloride. thieme-connect.com Ligands bound to the palladium center, such as phosphines, are crucial for modulating the catalyst's reactivity and stability, thereby controlling the efficiency of the oxidative addition and reductive elimination steps of the catalytic cycle. sigmaaldrich.com

Oxidation/Reduction : The outcome of redox reactions is dictated entirely by the chosen reagent. Mild oxidizing agents like manganese dioxide (MnO₂) will selectively oxidize benzylic alcohols, while stronger agents like KMnO₄ will cleave aromatic rings. ucr.edu Similarly, in reduction, sodium borohydride (B1222165) (NaBH₄) will reduce ketones but not esters, whereas the more reactive lithium aluminum hydride (LiAlH₄) will reduce both. For selective reductions, specific reagents like diisobutylaluminium hydride (DIBAL-H) are used to stop the reduction of an ester at the aldehyde stage. asccollegekolhar.in

Radical Reactions : The direct functionalization of quinone precursors can be achieved through free-radical coupling. These reactions often use radical initiators like ammonium (B1175870) persulfate in the presence of a silver nitrate (B79036) catalyst to facilitate the decarboxylative coupling of carboxylic acids. researchgate.net

Table 2: Selected Catalysts and Reagents and Their Mechanistic Roles

| Catalyst/Reagent | Reaction Type | Role in Mechanism |

| AlCl₃, FeCl₃ | Electrophilic Aromatic Substitution | Lewis acid; generates potent electrophile from precursor. |

| Pd(OAc)₂, Pd(PPh₃)₄ | Suzuki or Buchwald-Hartwig Coupling | Enables catalytic cycle for C-C or C-N bond formation. thieme-connect.com |

| KMnO₄, CrO₃ | Oxidation | Strong oxidizing agent; facilitates oxidative cleavage. |

| LiAlH₄, NaBH₄ | Reduction | Hydride donor; reduces carbonyls and other functional groups. |

| AgNO₃ / (NH₄)₂S₂O₈ | Radical Coupling | Initiates radical formation for C-C bond formation. researchgate.net |

| Rh-complexes | Annulation/Coupling | Catalyzes coupling of alkynes and arylboronic acids to form naphthalene ring. thieme-connect.com |

Stereochemical Outcomes of Naphthalene Formation Reactions

While this compound itself is achiral, the synthesis of its derivatives or the reactions used to construct the naphthalene ring system can involve stereochemistry. The stereochemical outcome of these reactions is often determined by the mechanism and the reagents used. masterorganicchemistry.com

Substrate Control : In cyclization reactions to form a substituted dihydronaphthalene ring, the pre-existing geometry of the substrate can dictate the stereochemistry of the newly formed chiral centers. Steric hindrance from bulky groups, such as the chlorophenyl group, can favor the formation of one diastereomer over another by directing the approach of a reagent or controlling the conformation during ring closure. smolecule.com

Catalyst Control : In asymmetric synthesis, chiral catalysts or ligands are used to control the stereochemical outcome. For instance, in the hydrogenation of a substituted naphthalene to produce a chiral tetralin derivative, a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can lead to the formation of one enantiomer in high excess.

Reaction Mechanism Specificity : The inherent mechanism of a reaction can be stereospecific or stereoselective. masterorganicchemistry.com For example, domino reactions that form the naphthalene ring system via a series of concerted or stereochemically defined steps, such as an intramolecular Diels-Alder reaction, can result in a product with a predictable stereochemical arrangement. nih.gov Similarly, reactions proceeding through an SN2 mechanism result in an inversion of stereochemistry, while SN1 reactions often lead to racemization. masterorganicchemistry.com The formation of spiro-epoxides on a dihydronaphthalene backbone is heavily influenced by both the substrate's geometry and any catalyst used for the ring closure, which can lead to high diastereoselectivity. smolecule.com

Computational and Theoretical Investigations of 2 4 Chlorophenyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of these computational investigations.

Density Functional Theory (DFT) has become a prevalent method in computational chemistry for predicting the molecular structure of organic compounds. It offers a balance between accuracy and computational cost. The B3LYP functional, a hybrid method that incorporates elements from both DFT and Hartree-Fock theory, is frequently used for geometry optimization. This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure.

Illustrative Geometrical Parameters for 2-(4-Chlorophenyl)naphthalene from a Hypothetical DFT Calculation: This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization.

| Parameter | Description | Hypothetical Value |

| d(C-Cl) | Bond length of the Carbon-Chlorine bond | 1.75 Å |

| d(C-C) | Bond length of the inter-ring Carbon-Carbon bond | 1.49 Å |

| ∠(C-C-C) | Bond angle within the phenyl ring | ~120° |

| τ(C-C-C-C) | Dihedral angle between the naphthalene (B1677914) and phenyl rings | 45° |

The Hartree-Fock (HF) method is a foundational ab initio technique in quantum chemistry used to approximate the wavefunction and energy of a many-electron system. The method assumes that the exact N-body wavefunction can be represented by a single Slater determinant, which describes the electrons in a set of one-electron orbitals.

In the HF approach, each electron is considered to move in the average electric field created by all other electrons, neglecting the instantaneous electron-electron repulsion, a phenomenon known as electron correlation. While this approximation makes the calculations computationally less intensive, the neglect of electron correlation means that HF theory is often less accurate for quantitative predictions of molecular properties compared to methods like DFT. Nevertheless, HF provides a qualitatively correct description of the electronic structure and serves as a starting point for more advanced computational methods.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Electronic Structure Analysis

Beyond determining the molecular geometry, computational methods provide a detailed picture of the electronic landscape of a molecule. This includes the distribution of electrons in molecular orbitals and the electrostatic potential generated by the nuclei and electrons.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO and LUMO are expected to be π-orbitals delocalized across the conjugated naphthalene and chlorophenyl systems.

Illustrative Frontier Orbital Energies for this compound: This table presents hypothetical data to illustrate the typical output of an FMO analysis.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.05 |

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the complex calculated wavefunction in terms of chemically intuitive Lewis structures, such as bonds, lone pairs, and core orbitals. A key feature of NBO analysis is its ability to quantify the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The energetic significance of these interactions, which represent charge delocalization or hyperconjugation, is evaluated using second-order perturbation theory.

For this compound, NBO analysis would reveal the nature of the bonding and the extent of electronic communication between the naphthalene and chlorophenyl moieties. It would identify significant charge transfer interactions, for instance, from the π orbitals of one ring to the π* antibonding orbitals of the other, which stabilize the molecule. These interactions are crucial for understanding the molecule's electronic structure and reactivity.

Illustrative NBO Analysis of Donor-Acceptor Interactions: This table presents hypothetical data to illustrate the typical output of an NBO analysis, showing stabilization energies (E(2)) for charge transfer.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(Naphthalene Ring) | π(Chlorophenyl Ring) | 3.5 |

| π(Chlorophenyl Ring) | π(Naphthalene Ring) | 2.8 |

| LP(Cl) | σ*(C-C) | 0.8 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a negative potential (red or yellow) concentrated around the electronegative chlorine atom and across the π-electron clouds of the naphthalene and phenyl rings. Conversely, positive potential (blue) would be located on the hydrogen atoms. This map provides valuable information for predicting how the molecule will interact with other molecules and its potential sites for non-covalent interactions.

Chemical Hardness and Electrophilicity Indices

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), are crucial for understanding the chemical reactivity and stability of a molecule. These parameters are derived from the conceptual framework of Density Functional Theory (DFT). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate these indices.

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap, indicating lower stability and higher reactivity. It is calculated as:

η = (ELUMO - EHOMO) / 2

The Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. The electrophilicity index is calculated using the chemical potential (μ) and chemical hardness (η):

ω = μ2 / 2η where μ ≈ (EHOMO + ELUMO) / 2

While specific DFT calculations for this compound are not widely published, data from related compounds provide insight into the expected values. For instance, studies on similar aromatic compounds, like chalcone (B49325) derivatives containing a chlorophenyl group, have reported chemical hardness values in the range of 2 eV and electrophilicity indices around 1.75 eV. materialsciencejournal.orgmaterialsciencejournal.org For other complex molecules with chlorophenyl and naphthalene-like moieties, chemical hardness can vary, but generally, the presence of aromatic systems leads to significant electronic stability. doi.orgchemrevlett.com

| Parameter | Formula | Description |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the electron-accepting capability of a molecule. |

This table outlines the key global reactivity descriptors calculated from HOMO and LUMO energies.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying molecular structures. DFT calculations are frequently used to compute the harmonic vibrational frequencies of molecules, which aids in the assignment of experimental spectral bands. chemrevlett.comresearchgate.net

For this compound, a theoretical vibrational analysis would predict the characteristic frequencies associated with its functional groups and aromatic skeletons. The calculated vibrational modes are typically assigned based on their potential energy distribution (PED).

Expected Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations are typically observed in the 3100-3000 cm-1 region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the naphthalene and phenyl rings are expected in the 1600-1400 cm-1 range. derpharmachemica.com

C-Cl Stretching: The carbon-chlorine stretching vibration is characteristic and generally appears in the 800-600 cm-1 region. researchgate.net

Ring Breathing Modes: The coupled vibrations of the entire ring systems occur at various frequencies and are unique identifiers.

Out-of-Plane C-H Bending: These modes, often found between 900-675 cm-1, are characteristic of the substitution pattern on the aromatic rings. derpharmachemica.com

Computational studies on related molecules like 2,3-dimethylnaphthalene (B165509) and various chlorophenyl derivatives show that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), provide theoretical spectra that correlate well with experimental data after applying a scaling factor (typically around 0.96) to account for anharmonicity and other method-inherent errors. doi.orgresearchgate.netprimescholars.com

| Vibrational Mode | Typical Frequency Range (cm-1) | Ring System |

| C-H Stretching | 3100 - 3000 | Naphthalene & Phenyl |

| C=C Stretching | 1625 - 1430 | Naphthalene & Phenyl |

| C-Cl Stretching | 800 - 600 | Phenyl |

| C-H In-Plane Bending | 1300 - 1000 | Naphthalene & Phenyl |

| C-H Out-of-Plane Bending | 900 - 675 | Naphthalene & Phenyl |

This table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. rsc.orguci.edu It is widely used to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Visible absorption spectra. rsc.org

For this compound, which consists of two conjugated aromatic systems, the electronic transitions are expected to be of the π → π* type. These transitions involve the promotion of an electron from a π bonding orbital (like the HOMO) to a π* antibonding orbital (like the LUMO). The presence of extensive conjugation in the naphthalene ring and the chlorophenyl moiety suggests that the primary absorption bands will be in the UV region. amazonaws.com

A TD-DFT calculation for this molecule would typically involve:

Optimization of the ground-state geometry using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP).

Calculation of the vertical excitation energies and corresponding oscillator strengths from the optimized ground state.

Simulation of the UV-Vis spectrum by broadening the calculated transitions with a Gaussian or Lorentzian function.

Studies on similar aromatic systems show that the choice of functional is critical, especially for describing potential charge-transfer character in the excited states. chemrxiv.org The absorption spectrum of naphthalene itself shows strong bands below 300 nm, and the substitution with a chlorophenyl group is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system. amazonaws.com The chlorine substituent may also induce minor shifts.

Potential Energy Surface (PES) Scans for Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the most significant conformational degree of freedom is the rotation around the single bond connecting the naphthalene and phenyl rings. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as a dihedral angle. ncsu.eduq-chem.com

To analyze the conformation of this compound, a relaxed PES scan would be performed by systematically varying the dihedral angle defined by the two aromatic rings. At each step of the scan, the specified dihedral angle is held fixed while all other geometric parameters are optimized to find the minimum energy structure for that constraint. researchgate.net

The resulting energy profile reveals the most stable conformation (global minimum) and any rotational barriers (transition states). Due to steric hindrance between the hydrogen atoms on the adjacent rings, phenyl-substituted naphthalenes are generally non-planar. The dihedral angle in the lowest energy conformation represents a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion. In a related molecule, N-(4-chlorophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the naphthalene and benzene (B151609) rings was found to be 74.8°. iucr.orgnih.gov A similar significant twist is expected for this compound.

Theoretical Mechanistic and Kinetic Studies (e.g., Gas-Phase Formation Routes)

Theoretical studies, primarily using DFT, have been instrumental in elucidating the gas-phase formation mechanisms of polychlorinated naphthalenes (PCNs), which are environmental pollutants formed during thermal and combustion processes. mdpi.comnih.gov Chlorophenols are identified as major precursors for PCN formation. mdpi.commdpi.com

The formation of a monochlorinated phenylnaphthalene like this compound can be conceptualized through similar precursor pathways, even though specific studies on its formation are scarce. A plausible mechanism involves the coupling of precursor radicals. For example, the formation of PCNs from 2-chlorophenol (B165306) has been studied in detail and involves several key steps: mdpi.comnih.gov

Radical Formation: The initial step is the formation of chlorophenoxy radicals from chlorophenol precursors through H-atom abstraction by radicals like H•, OH•, or Cl•. mdpi.com

Dimerization: Two precursor radicals couple to form a larger intermediate. For instance, the self-condensation of chlorophenoxy radicals or cross-condensation with other radicals like a phenyl radical could occur.

Ring Formation and Rearrangement: The dimerized intermediate undergoes a series of intramolecular cyclization and rearrangement reactions to form the fused naphthalene ring system. These steps often have high energy barriers and are rate-determining. mdpi.com

Elimination: The final steps involve the elimination of molecules like H2O, HCl, or Cl2 to yield the stable aromatic PCN product. Studies show that pathways involving the loss of a chlorine atom are often kinetically favored over those without chlorine loss. mdpi.comnih.gov

Kinetic calculations using Canonical Variational Transition-State Theory (CVT) with Small Curvature Tunneling (SCT) contributions are often employed to determine the rate constants for these elementary reaction steps over a range of temperatures (e.g., 600–1200 K). mdpi.comnih.govmdpi.com These theoretical kinetic studies indicate that the formation potential of less chlorinated naphthalenes is generally higher than that of more heavily chlorinated ones. nih.gov

Crystallographic Analysis and Crystal Engineering Principles Applied to 2 4 Chlorophenyl Naphthalene Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information on the atomic and molecular structure of a crystalline compound. wikipedia.orgnovapublishers.com For derivatives of 2-(4-Chlorophenyl)naphthalene, this method has been instrumental in determining their solid-state conformation, including the precise measurement of bond lengths, bond angles, and the spatial relationship between the naphthalene (B1677914) and chlorophenyl moieties.

Determination of Molecular Structure in the Solid State

The solid-state molecular structures of numerous this compound derivatives have been successfully determined using single-crystal XRD. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map of the crystal, from which the positions of the individual atoms can be deduced. wikipedia.org

Bond Lengths and Bond Angles within the Crystal Lattice

XRD analysis provides highly accurate measurements of bond lengths and angles within the crystal lattice. This data is crucial for understanding the nature of the chemical bonds and the steric environment within the molecule. In derivatives of this compound, these parameters can be influenced by the presence of different functional groups and the forces of crystal packing.

For example, in 2-(4-chlorophenyl)-naphtho[1,8-de] iucr.orgiucr.orgnih.govdiazaborinane, the N—B bond lengths are approximately 1.405 (3) Å and 1.416 (3) Å, while the B—C bond length is 1.568 (4) Å. iucr.orgiucr.org The Cl—C bond has a length of 1.736 (2) Å. iucr.orgiucr.org The bond angles within the diazaborinane ring, such as the N1—B—N2 angle of 115.6 (2)°, are also precisely determined. iucr.orgiucr.org In another derivative, (4-chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone, the geometry is influenced by an intramolecular hydrogen bond. iucr.org

Below is a table summarizing selected bond lengths and angles for a representative this compound derivative.

| Compound Name | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| 2-(4-chlorophenyl)-naphtho[1,8-de] iucr.orgiucr.orgnih.govdiazaborinane | N1—B | 1.416 (3) | N1—B—N2 | 115.6 (2) |

| N2—B | 1.405 (3) | N1—B—C11 | 122.2 (2) | |

| B—C11 | 1.568 (4) | N2—B—C11 | 122.2 (2) | |

| Cl—C14 | 1.736 (2) |

Dihedral Angles and Molecular Conformation

Studies have shown a wide range of dihedral angles in these derivatives. For instance, in 2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate, the least-squares planes of the two aromatic systems form a dihedral angle of 77.16 (3)°. nih.gov In contrast, N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide exhibits a dihedral angle of 74.8 (2)° between its naphthalene and benzene (B151609) rings. nih.gov The conformation can be significantly affected by substituents; for example, the presence of an intramolecular hydrogen bond in (4-chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone results in a dihedral angle of 58.10 (6)° between the naphthalene and benzene rings. iucr.org

The table below presents dihedral angles for several this compound derivatives.

| Compound Name | Aromatic Rings | Dihedral Angle (°) |

| 2-(4-chlorophenyl)-naphtho[1,8-de] iucr.orgiucr.orgnih.govdiazaborinane | p-chlorophenyl ring and nitrogen-boron heterocycle | -44.3 (3) |

| 2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate | Naphthalene and Chlorophenyl rings | 77.16 (3) |

| N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide | Naphthalene and Benzene rings | 74.8 (2) |

| (4-Chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone | Naphthalene and Benzene rings | 58.10 (6) |

| (4-Chlorophenyl)(3,8-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone | Naphthalene and Benzene rings | 57.36 (9) |

| (8-Bromo-2,7-dimethoxy-1-naphthyl)(4-chlorophenyl)methanone | Naphthalene and Benzene rings | 77.36 (10) |

| 1-[(4-Chlorophenyl)(phenylimino)methyl]-7-methoxy-2-naphthol | C-linked phenyl ring and naphthalene ring | 80.39 (6) |

Data sourced from references iucr.orgiucr.orgnih.goviucr.orgnih.goviucr.orgscirp.orgnih.govnih.gov.

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. In this compound derivatives, hydrogen bonding and π-stacking are prominent forces.

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, C—H⋯N, O—H⋯O=C)

Hydrogen bonds play a crucial role in directing the supramolecular assembly of many this compound derivatives. Depending on the functional groups present, a variety of hydrogen bonding networks can be observed.

N—H⋯O: In N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide, molecules are linked into one-dimensional chains by N—H⋯O hydrogen bonds. nih.gov

C—H⋯O: C—H⋯O interactions are observed in several derivatives. For instance, in 2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate, these contacts connect molecules into undulating sheets. nih.gov In (4-Chlorophenyl)(2,7-dimethoxy-8-nitronaphthalen-1-yl)methanone, C—H⋯O bonds are present. nih.gov Similarly, 2-(4-Chlorobenzoyl)-3,6-dimethoxynaphthalene features a C—H⋯O hydrogen bond that contributes to the stabilization of the crystal packing. nih.gov

O—H⋯O=C: Intramolecular O—H⋯O=C hydrogen bonds are a key feature in certain hydroxy-substituted derivatives. For example, (4-chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone and its dibrominated analogue both contain this type of interaction, which forms a six-membered ring and influences the molecular conformation. iucr.orgiucr.orgnih.govnih.gov

N—H⋯Cl: A weak N—H⋯Cl hydrogen bond is observed in 2-(4-chlorophenyl)-naphtho[1,8-de] iucr.orgiucr.orgnih.govdiazaborinane, linking adjacent one-dimensional chains. iucr.orgiucr.org

π-Stacking Interactions and Aromatic Interactions

Aromatic interactions, particularly π-stacking, are significant in the crystal packing of compounds containing multiple aromatic rings. These interactions involve the face-to-face or edge-to-face arrangement of the naphthalene and chlorophenyl rings.

In the crystal structure of (4-Chlorophenyl)(2,7-dimethoxy-8-nitronaphthalen-1-yl)methanone, π–π interactions between naphthalene systems are observed with centroid–centroid distances of 3.5633 (9) Å and 3.9758(9) Å. nih.gov Another type of aromatic interaction, a C—H⋯π contact, is also present in this structure. nih.gov In (8-Bromo-2,7-dimethoxy-1-naphthyl)(4-chlorophenyl)methanone, a π–π interaction is formed between naphthalene ring systems with a centroid–centroid distance of 3.8363 (14) Å. nih.gov Furthermore, a unique B-π interaction is found in 2-(4-chlorophenyl)-naphtho[1,8-de] iucr.orgiucr.orgnih.govdiazaborinane, where the vacant p-orbital of the boron atom interacts with the π-system of an adjacent naphthalene ring, linking the molecules into infinite chains. iucr.orgiucr.org Steric factors can also modulate π-π stacking interactions, as seen in some chlorophenyl-substituted naphthalenes.

Halogen Bonding and Other Non-Covalent Interactions

The crystal structures of this compound derivatives are significantly influenced by a variety of non-covalent interactions, with halogen bonding playing a noteworthy role in many instances. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the axis of the covalent bond.

In derivatives of this compound, the chlorine atom can participate in halogen bonding. For instance, in the crystal structure of (4-chlorophenyl)(3,8-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone, intermolecular Br···Cl close contacts are observed at distances of 3.4927(7) Å and 3.4325(7) Å. nih.goviucr.org These distances are shorter than the sum of the van der Waals radii, and the nearly linear arrangement of the atoms (C—Br···Cl) suggests a halogen interaction. iucr.org Similarly, in another derivative, (4-chlorophenyl)(3,6-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone, Br···O halogen bonds with distances of 2.9850(19) Å and 3.2169(19) Å are present, which are shorter than the sum of their van der Waals radii, indicating a stabilizing halogen bond. nih.gov

Beyond classical halogen bonds, other non-covalent interactions are crucial in dictating the supramolecular architecture of these compounds. These include:

Hydrogen Bonds: C-H···O and C-H···Cl hydrogen bonds are commonly observed, contributing to the stability of the crystal packing. nih.gov In some structures, intramolecular O-H···O=C hydrogen bonds lead to the formation of six-membered rings. nih.govnih.gov

Crystal Packing Architectures and Supramolecular Assembly

The crystal packing of this compound derivatives gives rise to diverse and intricate supramolecular assemblies. These architectures are the result of a delicate balance of the non-covalent interactions discussed previously.

In many derivatives, the molecules self-assemble into one-, two-, or three-dimensional networks. For example, in the crystal structure of 2-(4-chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole, C-H···π and weak π-π stacking interactions between the chlorophenyl rings lead to the formation of a three-dimensional supramolecular structure. iucr.org The centroid-centroid distances for these π-π interactions are measured at 3.6937(10) Å and 4.0232(10) Å. iucr.org

The planarity and orientation of the aromatic rings are key determinants of the packing motif. In C,C,N-triaryl-substituted imine derivatives of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene, the three aromatic rings within a single molecule are positioned almost perpendicularly to each other. scirp.org This non-coplanar arrangement influences the molecular packing, leading to the formation of tubular molecular alignments composed of dimeric pairs. scirp.org In contrast, the precursor ketone, with a smaller dihedral angle between its aromatic rings, exhibits a consecutive stacking of molecules. scirp.org

The presence of specific functional groups can direct the supramolecular assembly in predictable ways. For instance, in a co-crystal of a triarylimine derived from a naphthalene precursor and 1,4-diazabicyclo[2.2.2]octane (DABCO), O-H···N hydrogen bonds link the two components into a 2:1 aggregate. researchgate.net This demonstrates how strong, directional hydrogen bonds can be a primary organizing force in the crystal.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is defined as the region around a molecule in a crystal where the electron distribution of the molecule is greater than that of all other molecules combined. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact.

For derivatives of this compound, Hirshfeld surface analysis provides a detailed picture of the forces governing crystal packing. The dnorm map highlights different interactions with a colorimetric scale: red spots indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds, while blue regions represent longer contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. These plots show the distribution of contact types and their relative contributions to the total Hirshfeld surface area.

In a study of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld analysis revealed the following contributions of different contacts to the total surface:

H···H: 39.2%

C···H/H···C: 25.2%

Cl···H/H···Cl: 11.4%

O···H/H···O: 8.0% kayseri.edu.tr

Similarly, for 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine, Hirshfeld analysis showed that H···H (42.5%) and C···H/H···C (37.2%) contacts dominate the crystal cohesion. iucr.org Red spots on the dnorm map for this compound correspond to C-H···π interactions. nih.gov

By delineating the fingerprint plot into contributions from specific atom pairs, a detailed understanding of the nature and prevalence of various non-covalent interactions can be achieved, offering insights into the principles of crystal engineering for these compounds.

| Interaction Type | Contribution (%) in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole kayseri.edu.tr | Contribution (%) in 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine iucr.orgnih.gov |

| H···H | 39.2 | 42.5 |

| C···H/H···C | 25.2 | 37.2 |

| Cl···H/H···Cl | 11.4 | - |

| O···H/H···O | 8.0 | 2.2 |

| S···H/H···S | - | 8.2 |

| N···H/H···N | - | 7.5 |

Co-crystallization Studies of Naphthalene Derivatives

Co-crystallization is a technique used in crystal engineering to modify the physicochemical properties of a solid by combining two or more different molecules in a single crystal lattice. This approach has been applied to naphthalene derivatives to create novel materials with tailored properties.

Studies have shown that naphthalene derivatives can form co-crystals with a variety of other molecules through different non-covalent interactions. For example, co-crystals have been formed between naphthalene diimide derivatives and coronene, where charge-transfer interactions are the primary driving force for assembly. rsc.org These co-crystals exhibit a 1:1 mixed stacking columnar structure. rsc.org

In another example, alkoxy-substituted naphthalene derivatives have been co-crystallized with octafluoronaphthalene, driven by arene-perfluoroarene interactions. elsevierpure.com The stoichiometry of these co-crystals can be either 1:1 or 2:1. elsevierpure.com

The formation of co-crystals can also be guided by hydrogen bonding. Naphthalene derivatives have been co-crystallized with macrocycles containing pyromellitic diimide units, where hydrogen bonding, donor-acceptor interactions, and lone pair···π interactions all play a role in the supramolecular assembly. rsc.org

Furthermore, 1-nitronaphthalene (B515781) has been shown to form co-crystals with energetic materials like TNT and picric acid in a 1:1 molecular ratio. bibliotekanauki.pl The formation of these co-crystals can alter the physical properties of the energetic materials, such as their melting points and sensitivity. bibliotekanauki.pl

Photophysical Studies of 2 4 Chlorophenyl Naphthalene and Analogous Chromophores

Fluorescence Emission Characteristics

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The characteristics of this emission, such as its wavelength, intensity, and duration, are fundamental to a chromophore's profile.

The interaction between a fluorescent molecule (solute) and its surrounding solvent can significantly alter its electronic ground and excited states, leading to shifts in the emission maxima. This phenomenon, known as solvatochromism, is particularly pronounced in molecules where photoexcitation leads to a significant change in the dipole moment, such as those with intramolecular charge transfer (ICT) character. nih.gov